molecular formula C14H21BrN4O2 B1446604 tert-Butyl [1-(5-bromopyrimidin-2-yl)piperidin-4-yl]carbamate CAS No. 1289192-03-5

tert-Butyl [1-(5-bromopyrimidin-2-yl)piperidin-4-yl]carbamate

Cat. No.: B1446604
CAS No.: 1289192-03-5
M. Wt: 357.25 g/mol
InChI Key: NVIWXGKUOOJQBZ-UHFFFAOYSA-N
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Description

“tert-Butyl [1-(5-bromopyrimidin-2-yl)piperidin-4-yl]carbamate” is a chemical compound with the CAS Number: 1289192-03-5 . It has a molecular weight of 357.25 . The IUPAC name for this compound is tert-butyl (1- (5-bromopyrimidin-2-yl)piperidin-4-yl)carbamate .


Molecular Structure Analysis

The InChI code for “this compound” is 1S/C14H21BrN4O2/c1-14 (2,3)21-13 (20)18-11-4-6-19 (7-5-11)12-16-8-10 (15)9-17-12/h8-9,11H,4-7H2,1-3H3, (H,18,20) . This code provides a specific representation of the compound’s molecular structure.


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” include a molecular weight of 357.25 . The compound is stored at refrigerated temperatures .

Scientific Research Applications

  • Synthesis and Characterization : The synthesis and characterization of similar compounds to tert-Butyl [1-(5-bromopyrimidin-2-yl)piperidin-4-yl]carbamate have been a significant focus. For instance, Kong et al. (2016) described the synthesis of a related compound, highlighting its role as an intermediate in biologically active compounds like crizotinib (Kong et al., 2016).

  • Structural Analysis : Studies such as those by Baillargeon et al. (2017) and Sanjeevarayappa et al. (2015) involved detailed structural analysis of related compounds, indicating the importance of these compounds in understanding molecular interactions and design (Baillargeon et al., 2017); (Sanjeevarayappa et al., 2015).

  • Biochemical Research : Rosowsky et al. (1994) explored the biochemical applications of similar compounds, particularly in relation to enzyme substrates and potential therapeutic effects (Rosowsky et al., 1994).

  • Intermediate in Drug Development : Other research, like the work of Zhang et al. (2018), demonstrates the use of related compounds as intermediates in the development of small molecule anticancer drugs, highlighting their significance in pharmaceutical research (Zhang et al., 2018).

  • Synthetic Methodology and Optimization : Shanthi et al. (2020) and Jona et al. (2009) contributed to the field by reporting on the synthetic methodology and optimization for compounds similar to this compound. Their research is vital for developing efficient synthetic routes for such compounds (Shanthi et al., 2020); (Jona et al., 2009).

Properties

IUPAC Name

tert-butyl N-[1-(5-bromopyrimidin-2-yl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21BrN4O2/c1-14(2,3)21-13(20)18-11-4-6-19(7-5-11)12-16-8-10(15)9-17-12/h8-9,11H,4-7H2,1-3H3,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVIWXGKUOOJQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)C2=NC=C(C=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21BrN4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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